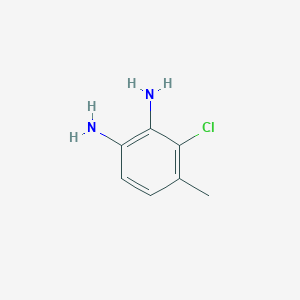

3-氯-4-甲基苯-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-4-methylbenzene-1,2-diamine, also known as 4-Chloro-3-methylbenzene-1,2-diamine, is an organic compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.613 .

Synthesis Analysis

The synthesis of 3-Chloro-4-methylbenzene-1,2-diamine involves several steps. One method involves the nitration of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the conversion of aromatic amines, aldehydes, and azides into benzimidazole structural units .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methylbenzene-1,2-diamine consists of a benzene ring with a chlorine atom and a methyl group attached to it, along with two amine groups .Physical And Chemical Properties Analysis

3-Chloro-4-methylbenzene-1,2-diamine has a density of 1.3±0.1 g/cm3 and a boiling point of 305.6±37.0 °C at 760 mmHg . The compound is solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学研究应用

Polyimide Synthesis

4-Chloro-3-methylbenzene-1,2-diamine: plays a crucial role in synthesizing polyimides. These high-performance polymers are known for their exceptional thermal stability and solubility in organic solvents. Researchers utilize this compound as a building block to create polyimide films, coatings, and fibers for applications in electronics, aerospace, and engineering materials .

Chlorination and Derivative Formation

Chlorination of 4-Chloro-3-methylbenzene-1,2-diamine leads to the formation of pentachloro ketone. This intermediate can undergo further transformations, yielding various derivatives such as hydroxy acids and methylated products. These derivatives find applications in medicinal chemistry, agrochemicals, and materials science.

Catalyst Ligand

The compound’s amino groups can serve as ligands in coordination chemistry. Researchers explore its potential as a catalyst ligand in transition metal complexes. These complexes play a vital role in catalyzing various chemical reactions, including asymmetric synthesis and cross-coupling reactions .

Metal-Organic Frameworks (MOFs)

MOFs are porous materials with applications in gas storage, separation, and catalysis. Researchers incorporate 4-Chloro-3-methylbenzene-1,2-diamine as a linker in MOFs, tailoring their properties for specific applications. These frameworks can be used for gas adsorption, drug delivery, and environmental remediation .

Photoluminescent Materials

By functionalizing the compound, scientists create photoluminescent materials. These materials emit light when excited by UV radiation. Potential applications include optoelectronic devices, sensors, and fluorescent probes for biological imaging .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Researchers use it to construct more complex molecules, such as pharmaceutical intermediates or specialty chemicals. Its reactivity allows for diverse transformations, making it valuable in synthetic chemistry .

安全和危害

作用机制

Mode of Action

The mode of action of 3-Chloro-4-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In this process, the compound interacts with its targets, leading to changes in their structure and function. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in reactions such as nitration, conversion from the nitro group to an amine, and bromination .

属性

IUPAC Name |

3-chloro-4-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCWIJSCUIEMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methylbenzene-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/no-structure.png)

![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide](/img/structure/B2743831.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride](/img/structure/B2743832.png)

![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)

![3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2743844.png)